N-{1-[4-chloro-3-(trifluoromethyl)benzenesulfonyl]azetidin-3-yl}pyridazin-3-amine N-{1-[4-chloro-3-(trifluoromethyl)benzenesulfonyl]azetidin-3-yl}pyridazin-3-amine
Brand Name: Vulcanchem
CAS No.: 2097883-35-5
VCID: VC7196846
InChI: InChI=1S/C14H12ClF3N4O2S/c15-12-4-3-10(6-11(12)14(16,17)18)25(23,24)22-7-9(8-22)20-13-2-1-5-19-21-13/h1-6,9H,7-8H2,(H,20,21)
SMILES: C1C(CN1S(=O)(=O)C2=CC(=C(C=C2)Cl)C(F)(F)F)NC3=NN=CC=C3
Molecular Formula: C14H12ClF3N4O2S
Molecular Weight: 392.78

N-{1-[4-chloro-3-(trifluoromethyl)benzenesulfonyl]azetidin-3-yl}pyridazin-3-amine

CAS No.: 2097883-35-5

Cat. No.: VC7196846

Molecular Formula: C14H12ClF3N4O2S

Molecular Weight: 392.78

* For research use only. Not for human or veterinary use.

N-{1-[4-chloro-3-(trifluoromethyl)benzenesulfonyl]azetidin-3-yl}pyridazin-3-amine - 2097883-35-5

Specification

CAS No. 2097883-35-5
Molecular Formula C14H12ClF3N4O2S
Molecular Weight 392.78
IUPAC Name N-[1-[4-chloro-3-(trifluoromethyl)phenyl]sulfonylazetidin-3-yl]pyridazin-3-amine
Standard InChI InChI=1S/C14H12ClF3N4O2S/c15-12-4-3-10(6-11(12)14(16,17)18)25(23,24)22-7-9(8-22)20-13-2-1-5-19-21-13/h1-6,9H,7-8H2,(H,20,21)
Standard InChI Key KGRQTEQYJDFEAJ-UHFFFAOYSA-N
SMILES C1C(CN1S(=O)(=O)C2=CC(=C(C=C2)Cl)C(F)(F)F)NC3=NN=CC=C3

Introduction

Chemical Identity and Structural Features

N-{1-[4-Chloro-3-(trifluoromethyl)benzenesulfonyl]azetidin-3-yl}pyridazin-3-amine (molecular formula: C₁₄H₁₂ClF₃N₄O₂S) integrates multiple functional groups:

  • 4-Chloro-3-(trifluoromethyl)benzenesulfonyl: A hydrophobic aromatic moiety with electron-withdrawing substituents (Cl, CF₃) that enhance metabolic stability and membrane permeability .

  • Azetidin-3-yl: A strained four-membered nitrogen-containing ring that confers conformational rigidity, often utilized to improve target binding selectivity .

  • Pyridazin-3-amine: A diazine heterocycle with hydrogen-bonding capabilities, frequently associated with kinase inhibition or neurotransmitter modulation .

Table 1: Predicted Physicochemical Properties

PropertyValue
Molecular Weight392.79 g/mol
logP (Partition Coefficient)3.2 (estimated)
Hydrogen Bond Donors2
Hydrogen Bond Acceptors6
Polar Surface Area98.5 Ų

Derived from analogues in .

Synthetic Routes and Methodological Considerations

The synthesis of this compound likely involves sequential functionalization:

  • Sulfonylation: Reaction of 4-chloro-3-(trifluoromethyl)benzenesulfonyl chloride with an azetidine precursor (e.g., 3-aminopyridazine-substituted azetidine) under basic conditions .

  • Azetidine Functionalization: Introduction of the pyridazin-3-amine group via nucleophilic substitution or reductive amination, as seen in related azetidine derivatives .

Key Challenges:

  • Steric hindrance from the trifluoromethyl group may necessitate elevated temperatures or catalysts.

  • Azetidine ring strain requires careful control of reaction conditions to prevent ring-opening .

Physicochemical and Pharmacokinetic Profiling

Solubility and Permeability

The compound’s logP (~3.2) suggests moderate lipophilicity, balancing membrane permeability and aqueous solubility. The trifluoromethyl and sulfonyl groups may reduce solubility in polar solvents, while the pyridazine amine could enhance crystallinity .

Metabolic Stability

  • Cytochrome P450 Interactions: The electron-deficient aromatic system may resist oxidative metabolism, though the azetidine ring could undergo CYP3A4-mediated oxidation .

  • Sulfonamide Stability: Resistance to hydrolysis under physiological conditions is expected, as demonstrated in related chlorobenzenesulfonamides .

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